2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride

Kinase Inhibition CDK Medicinal Chemistry

Researchers synthesizing kinase inhibitors or antitubercular agents often face inconsistent purity and long lead times for defined imidazo[1,2-a]pyridine building blocks. This 2-methyl-8-amino substituted scaffold solves supply variability with precise regiochemistry essential for CDK2 ATP-pocket binding and MTB pantothenate synthetase inhibition. • Direct precursor to CDK inhibitors targeting cancer cell cycle dysregulation • Validated scaffold for antitubercular PS inhibitors (lead IC50 1.90 μM) • Key intermediate for orally active bradykinin B2 receptor antagonists (FR173657 series) • Stable HCl salt ensures reproducible long-term studies

Molecular Formula C8H10ClN3
Molecular Weight 183.639
CAS No. 173159-45-0
Cat. No. B600133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride
CAS173159-45-0
Synonyms2-METHYL-IMIDAZO[1,2-A]PYRIDIN-8-YLAMINE, HYDROCHLORIDE
Molecular FormulaC8H10ClN3
Molecular Weight183.639
Structural Identifiers
SMILESCC1=CN2C=CC=C(C2=N1)N.Cl
InChIInChI=1S/C8H9N3.ClH/c1-6-5-11-4-2-3-7(9)8(11)10-6;/h2-5H,9H2,1H3;1H
InChIKeyKAHZHPQAMUDHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl: Chemical Probe Overview


2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (CAS 173159-45-0) is a bicyclic heterocyclic amine belonging to the imidazo[1,2-a]pyridine class [1]. This compound, available as its hydrochloride salt, serves as a versatile intermediate and chemical probe scaffold in medicinal chemistry [1]. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, known for its potential to inhibit protein kinases and interact with diverse biological targets [2].

Privileged imidazo[1,2-a]pyridine scaffold for kinase-targeted probe design
Stable mono-HCl salt form for medicinal chemistry workflow
8-Amino substitution supports hinge-region binding studies

2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl: Substitution Rationale


The imidazo[1,2-a]pyridine chemical space is highly sensitive to substitution patterns, which profoundly influence target affinity, selectivity, and even the compound's potential for use as a building block [1]. Specifically, the position and nature of substituents on the core scaffold, particularly at the 2- and 8-positions, can drastically alter its biochemical properties. For instance, an amino group at the 8-position is a critical pharmacophoric element for interacting with the ATP-binding pocket of cyclin-dependent kinases (CDKs) [1]. Simply replacing the 2-methyl substituent with a phenyl, trifluoromethyl, or halogen group can redirect the compound's activity towards different kinase targets (e.g., DYRK1A, CLK1, PI3Kα) [2] or even modulate its stability and physicochemical properties . Therefore, selecting a specific analog like 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is not a matter of interchangeability but of precise functional specification.

Target Compound
2-Methyl-8-amino mono-HCl
Specific substitution pattern for CDK2 pharmacophore; defined salt stoichiometry for reaction control.
Potential Substitute
Unsubstituted or 2-phenyl analog
Absence of 8-NH2 may abolish hinge-region binding; alternative 2-substituents redirect target selectivity.
Target Compound
Mono-hydrochloride salt
Lower molecular weight; suitable for reactions where precise stoichiometry is required.
Potential Substitute
Di-hydrochloride salt
Higher aqueous solubility may alter partitioning and reaction kinetics; molecular weight difference affects molar calculations.
Mismatch context: Substitution pattern and salt form are not interchangeable; both may shift target engagement profile and experimental reproducibility.

2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl: Comparative Evidence Guide


CDK2 Inhibition Profile

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is a validated core scaffold for the development of cyclin-dependent kinase (CDK) inhibitors [1]. While this specific compound itself is a building block, its close structural relatives demonstrate potent CDK inhibition. The amino group at the 8-position is essential for forming a hydrogen bond with the kinase hinge region, a feature not shared by all imidazo[1,2-a]pyridines [1]. For example, an unsubstituted imidazo[1,2-a]pyridine lacking the 8-amino group shows significantly reduced or no CDK2 inhibition in direct comparative assays [1].

CDK2 Inhibition Profile
Class-level inference
8-NH2 forms critical hydrogen bond with kinase hinge; unsubstituted imidazo[1,2-a]pyridine shows loss of CDK2 activity.
Supports CDK2-targeted probe design
Data derived from structurally related analogs; direct IC50 for this building block not reported.
Kinase Inhibition CDK Medicinal Chemistry

Anti-Tubercular Building Block Potential

Derivatives of the 2-methylimidazo[1,2-a]pyridine scaffold, which is the core of 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride, have been identified as inhibitors of Mycobacterium tuberculosis (MTB) pantothenate synthetase (PS) [1]. While the 8-amino analog is a key intermediate, a closely related derivative, N′-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), demonstrated an IC50 of 1.90 ± 0.12 μM against MTB PS and an MIC of 4.53 μM against MTB in vitro [1]. In contrast, a structurally distinct series of imidazo[1,2-a]pyridine derivatives has shown anti-TB activity with MICs ranging from 0.03 to 5.0 μM against MDR and XDR strains .

Anti-TB Building Block Potential
Class-level inference
Related 3-carbohydrazide derivative: IC50 1.90 µM (MTB PS), MIC 4.53 µM (MTB H37Rv).
Supports antitubercular screening context
Activity reported for elaborated derivative, not the building block itself.
Anti-Tubercular Pantothenate Synthetase Infectious Disease

Salt Form Comparison: Mono-HCl vs. Di-HCl

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride (MW ~183.6 g/mol) is a mono-hydrochloride salt [1]. The related imidazo[1,2-a]pyridin-8-amine is also commercially available as a dihydrochloride salt (MW ~206.1 g/mol) [2]. The choice of salt form (mono- vs. di-hydrochloride) directly impacts physicochemical properties, particularly solubility and hygroscopicity, which are critical for handling, storage, and formulation [2]. While quantitative solubility data for the specific compound is not publicly available, the dihydrochloride salt form is generally noted for its enhanced aqueous solubility compared to the free base or mono-salts [2].

Salt Form: Mono-HCl vs. Di-HCl
Supporting evidence
Mono-HCl MW 183.6 g/mol; Di-HCl MW 206.1 g/mol. Di-HCl reported with enhanced aqueous solubility.
Salt form selection may impact solubility and molar ratio calculations.
Quantitative solubility data not publicly available; vendor descriptions only.
Salt Selection Physicochemical Properties Pre-formulation

Stability: 2-Methyl vs. Unsubstituted Analogs

The 2-methyl substituent on the imidazo[1,2-a]pyridine core is known to influence chemical stability and handling properties. While specific data for 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is not detailed in primary literature, the parent compound, 2-methylimidazo[1,2-a]pyridine, is a stable, commercially available building block . In contrast, some unsubstituted imidazo[1,2-a]pyridine derivatives can be prone to oxidation or decomposition . The hydrochloride salt form further enhances the shelf stability of the 8-amino derivative compared to its free base form .

Stability: 2-Methyl vs. Unsubstituted
Data to verify
2-Methyl-substituted HCl salt anticipated to be more stable than unsubstituted free base analogs.
May support long-term storage and handling.
Sources not specified; confirm with in-house stability assessment.
Chemical Stability Synthesis Handling

2-Methylimidazo[1,2-a]pyridin-8-ylamine HCl: Application Scenarios


CDK2 Inhibitor Synthesis for Oncology

2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride serves as a core scaffold for creating analogs of known aminoimidazo[1,2-a]pyridine CDK inhibitors. The 8-amino group is a key pharmacophore for binding to the CDK2 ATP pocket [1]. This compound can be used to synthesize and evaluate new inhibitors, comparing their potency to the established inhibitor class. This is a well-validated starting point for developing compounds targeting cell cycle dysregulation in cancer [1].

Antitubercular Agents Targeting Pantothenate Synthetase

This building block can be elaborated into 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives, which have been shown to inhibit Mycobacterium tuberculosis pantothenate synthetase (PS) [1]. The scaffold is a validated starting point for the synthesis of novel antitubercular agents. Researchers can utilize this compound to generate and screen new analogs against drug-sensitive and drug-resistant strains of MTB, comparing their activity to the reported lead compound 5b (IC50 = 1.90 μM) [1].

Chemical Biology SAR Probe

As a specific member of the imidazo[1,2-a]pyridine family, 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is an ideal chemical probe for studies exploring the structure-activity relationships (SAR) of this scaffold. Its defined substitution pattern allows for controlled modifications to investigate how changes at the 2- and 8-positions affect binding to various protein targets [1]. The compound's stable hydrochloride salt form also makes it a reliable reagent for long-term research projects .

Preclinical Kinase Inhibitor Development

This compound is a direct precursor to analogs of potent, orally active non-peptide bradykinin B2 receptor antagonists [1]. While the final drug candidates are more complex, the 2-methylimidazo[1,2-a]pyridine core is a key structural element found in clinical candidates like FR173657, which has been shown to inhibit [3H]BK binding to human B2 receptors with an IC50 of 0.37 nM [1]. Researchers can use this building block to generate new derivatives for in vitro and in vivo studies of B2 receptor pharmacology.

Application
Selection Property
Validation Focus
CDK inhibitor probe synthesis
8-Amino hinge-binding pharmacophore
CDK2 ATP-pocket engagement assays
Antitubercular scaffold elaboration
2-Methylimidazo[1,2-a]pyridine core
Pantothenate synthetase inhibition screening
Chemical biology SAR probe
Defined 2-methyl-8-amino substitution
Structure-activity relationship interpretation
Preclinical kinase inhibitor development
Bradykinin B2 receptor antagonist precursor
In vitro B2 receptor pharmacology studies

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